

# Benzylloxycarbonyl-PEG4-NHS ester molecular weight and formula

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## Compound of Interest

Compound Name: *Benzyl oxy carbonyl-PEG4-NHS ester*

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An In-depth Technical Guide to Benzylloxycarbonyl-PEG4-NHS Ester: Properties and Applications

For researchers, scientists, and drug development professionals, Benzylloxycarbonyl-PEG4-NHS ester is a valuable bifunctional crosslinker. Its structure incorporates a terminal N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines, a tetra-ethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a benzylloxycarbonyl (Cbz or Z) protecting group on the other end. This guide provides a comprehensive overview of its chemical properties and detailed protocols for its use in bioconjugation and subsequent deprotection.

## Chemical and Physical Properties

The fundamental properties of Benzylloxycarbonyl-PEG4-NHS ester are summarized below, providing essential data for its application in experimental design.

Property	Value	Reference
Molecular Weight	481.49 g/mol	<a href="#">[1]</a>
Chemical Formula	C23H31NO10	<a href="#">[1]</a>

## Experimental Protocols

The utility of Benzyloxycarbonyl-PEG4-NHS ester lies in its two primary reactive functionalities: the NHS ester and the Cbz protecting group. The following sections provide detailed protocols for the conjugation of the NHS ester to amine-containing molecules and the subsequent removal of the Cbz protecting group.

## Protocol 1: Bioconjugation via NHS Ester Coupling

This protocol details the conjugation of Benzyloxycarbonyl-PEG4-NHS ester to a primary amine-containing biomolecule, such as a protein or antibody. The NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus) to form a stable amide bond.

### Materials:

- Benzyloxycarbonyl-PEG4-NHS ester
- Protein or other amine-containing biomolecule
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5.  
Avoid buffers containing primary amines like Tris or glycine.
- Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M glycine
- Purification system: Size-exclusion chromatography (e.g., desalting column) or dialysis equipment

### Procedure:

- Prepare the Biomolecule: Dissolve the protein or other biomolecule in the Reaction Buffer at a concentration of 1-10 mg/mL.
- Prepare the NHS Ester Solution: Immediately before use, dissolve the Benzyloxycarbonyl-PEG4-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

- Conjugation Reaction:
  - Add a 10- to 20-fold molar excess of the dissolved NHS ester to the biomolecule solution. The optimal molar ratio may need to be determined empirically.
  - Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours on ice. Protect from light if the NHS ester is conjugated to a fluorescent dye.
- Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
- Purification: Remove the excess, unreacted Benzyloxycarbonyl-PEG4-NHS ester and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).

## Protocol 2: Deprotection of the Benzyloxycarbonyl (Cbz) Group

Following conjugation, the Cbz group can be removed to reveal a primary amine, which can then be used for further modifications. The most common method for Cbz deprotection is catalytic hydrogenolysis.

### Materials:

- Cbz-protected biomolecule conjugate
- Palladium on activated carbon (Pd/C), 10% w/w
- Hydrogen gas (H<sub>2</sub>) source
- Inert gas (e.g., nitrogen or argon)
- Solvent: Methanol (MeOH) or ethanol (EtOH)

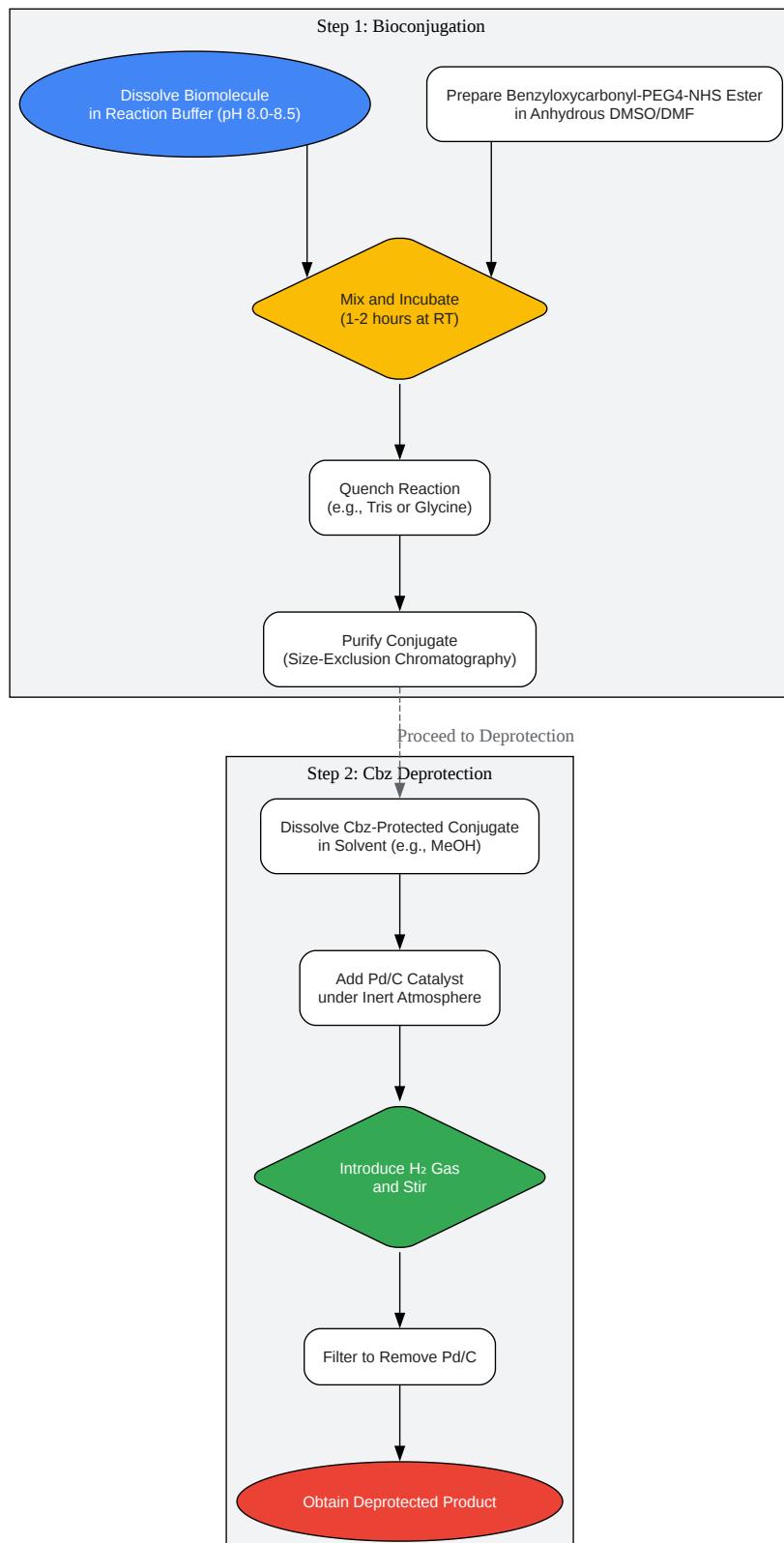
### Procedure:

- Prepare the Reaction: Dissolve the Cbz-protected biomolecule in the chosen solvent.

- Inert Atmosphere: Purge the reaction vessel with an inert gas to remove oxygen.
- Add Catalyst: Carefully add the Pd/C catalyst to the reaction mixture. The amount of catalyst can vary but is typically around 10% by weight of the substrate.
- Hydrogenation: Introduce hydrogen gas to the reaction vessel (typically at atmospheric pressure, established using a balloon of H<sub>2</sub>).
- Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or mass spectrometry. Reaction times can vary from a few hours to overnight.
- Work-up:
  - Once the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen.
  - Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
  - Evaporate the solvent under reduced pressure to obtain the deprotected product.

## Experimental Workflow Visualization

The following diagram illustrates the logical workflow for a typical experiment involving Benzyloxycarbonyl-PEG4-NHS ester, from initial bioconjugation to the final deprotected product.

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Experimental workflow for using Benzylloxycarbonyl-PEG4-NHS ester.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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